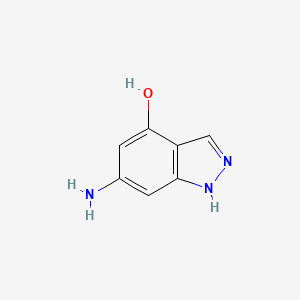

6-Amino-4-hydroxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNJRGFVSGGLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646151 | |

| Record name | 6-Amino-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-71-8 | |

| Record name | 6-Amino-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Indazole Core

The formation of the 1H-indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, can be achieved through a variety of cyclization strategies. These methods often involve the formation of a key N-N bond and an intramolecular C-N bond.

The construction of the 1H-indazole core is most commonly achieved through intramolecular cyclization reactions of appropriately substituted benzene derivatives. A range of precursors and catalytic systems have been developed to facilitate this transformation. Classical methods often involve the condensation of o-fluorobenzaldehydes with hydrazines. beilstein-journals.org Another established route proceeds via the diazotization of o-alkyl-substituted anilines followed by cyclization. primescholars.comchemicalbook.com

Modern synthetic chemistry has introduced more sophisticated and efficient methods. These include transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H amination of aminohydrazones and copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. mnstate.edumasterorganicchemistry.com Metal-free approaches have also gained prominence, utilizing reagents like iodine to mediate the direct aryl C-H amination of hydrazones. mnstate.edumasterorganicchemistry.com Other notable strategies include the reductive cyclization of o-nitro-ketoximes, silver-mediated intramolecular oxidative C-H amination, and domino reactions involving hydrazones. znaturforsch.comacs.orgresearchgate.net

A summary of selected cyclization methods is presented below.

| Precursor Type | Reaction Name/Type | Catalyst/Reagent | Key Features | Citations |

| Arylhydrazones | Electrochemical Radical Cyclization | Electrochemical | Sustainable, avoids harsh chemical oxidants. | Current time information in Bangalore, IN. |

| o-Haloaryl N-sulfonylhydrazones | Ullmann-type Cyclization | Cu₂O or Cu(OAc)₂ | Tolerates various functional groups. | primescholars.commnstate.edumasterorganicchemistry.com |

| Diaryl/Aryl Ketone Hydrazones | Direct Aryl C-H Amination | Iodine or PIFA | Metal-free conditions. | mnstate.edumasterorganicchemistry.com |

| o-Nitro-ketoximes | Reductive Cyclization | Methanesulfonyl chloride, triethylamine | Mild conditions, amenable to scale-up. | znaturforsch.com |

| o-Fluorobenzaldehydes | Condensation/Cyclization | Hydrazine (B178648) | Classical and straightforward approach. | beilstein-journals.org |

| Hydrazone / p-Benzoquinone | Domino Cyclization | Palladium / TFA | Concomitant formation of multiple rings and bonds. | researchgate.net |

Once the indazole core is formed, functionalization of the pyrazole ring nitrogens (N1 and N2) is a critical step for modifying the compound's properties. The direct alkylation of NH-indazoles often leads to a mixture of N1 and N2 regioisomers, making regioselective functionalization a significant challenge. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. beilstein-journals.org

Several strategies have been developed to control the site of N-functionalization. The choice of base, solvent, and electrophile can heavily influence the N1/N2 ratio. beilstein-journals.orgnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for many substituted indazoles. nih.gov Conversely, Mitsunobu conditions often show a preference for the N2 position. nih.gov

The use of α-halo esters, ketones, or amides as electrophiles can lead to selective N1 alkylation, which is believed to proceed through an equilibration that favors the more stable thermodynamic N1 product. nih.gov Another modern approach involves the synthesis and subsequent modification of 1H-indazole N-oxides, which can serve as versatile intermediates for introducing functionality at various positions of the indazole ring. beilstein-journals.orgtandfonline.comresearchgate.netdiva-portal.org

Regioselective Introduction of Amino and Hydroxyl Groups

The synthesis of the title compound requires the precise placement of an amino group at the C6 position and a hydroxyl group at the C4 position of the 1H-indazole core.

The most prevalent and reliable method for introducing an amino group at the 6-position of the indazole ring is through the reduction of a 6-nitroindazole (B21905) precursor. rsc.orgnih.gov The synthesis of 6-nitro-1H-indazole can be achieved through standard nitration techniques on an indazole starting material or by using a pre-nitrated benzene derivative as a precursor for the indazole core construction. researchgate.netnih.gov

Once the 6-nitroindazole is obtained, the nitro group can be reduced to the corresponding 6-aminoindazole using various reducing agents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is an effective method for this transformation. nih.gov

Metal-Acid Reduction: A widely used procedure involves the use of metals like iron (Fe) powder, tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl). primescholars.com

These reduction methods are generally high-yielding and tolerant of other functional groups on the indazole ring. The resulting 1H-indazol-6-amine is a key intermediate that can be used in further synthetic steps. wiley.com

Direct and regioselective hydroxylation at the C4 position of a pre-formed indazole ring is synthetically challenging. Therefore, the hydroxyl group is typically introduced by one of two main strategies:

Use of Pre-functionalized Starting Materials: The synthesis often begins with a benzene-ring precursor that already contains a hydroxyl group or a protected hydroxyl group (like a methoxy (B1213986) ether) at the position that will become C4 of the indazole. If a methoxy group is used, it can be cleaved later in the synthesis, for example, by using boron tribromide (BBr₃), to reveal the free hydroxyl group.

Conversion of a 4-Amino Group: An alternative powerful strategy involves the synthesis of a 4-aminoindazole intermediate, which can then be converted to the 4-hydroxy derivative. The 4-aminoindazole can be prepared by the reduction of a corresponding 4-nitroindazole. tandfonline.comseela.net The transformation of the 4-amino group to a 4-hydroxy group is accomplished via a diazotization reaction followed by hydrolysis, a process related to the Sandmeyer reaction. wikipedia.org The amine is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in aqueous acid, to form an intermediate diazonium salt. mnstate.edumasterorganicchemistry.com Gentle heating of this salt in the aqueous solution leads to the loss of nitrogen gas (N₂) and the introduction of a hydroxyl group. masterorganicchemistry.comwikipedia.orgjk-sci.com

Derivatization Strategies for 6-Amino-4-hydroxy-1H-indazole

The this compound scaffold possesses three primary sites for further chemical modification: the amino group at C6, the hydroxyl group at C4, and the hydrogen atom at the N1 position of the pyrazole ring.

Derivatization of the 6-Amino Group: The primary amino group is nucleophilic and can undergo a variety of common transformations.

Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. For example, treatment with acetic anhydride (B1165640) produces the 6-acetamido derivative. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride results in the formation of N-alkylated secondary or tertiary amines. rsc.orgnih.gov

N-Arylation: The amino group can be coupled with aryl halides using copper-catalyzed conditions to form N-aryl derivatives. rsc.org

Diazotization: As a primary aromatic amine, the 6-amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce halides, cyano groups, and other functionalities.

Derivatization of the 4-Hydroxyl Group: The phenolic hydroxyl group can be derivatized through reactions such as:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides to form esters.

Synthesis of Substituted Aminoindazole Analogues

The amino group at the C6 position of the indazole ring serves as a key handle for introducing structural diversity. A common strategy involves the reduction of a precursor 6-nitroindazole. For instance, 6-nitroindazoles can be reduced to the corresponding 6-aminoindazoles using hydrogen gas with a palladium on carbon (Pd/C) catalyst. rsc.org These resulting 6-aminoindazole derivatives can then undergo further reactions.

One prevalent method for creating substituted aminoindazoles is reductive amination. This reaction involves treating the 6-aminoindazole with a ketone or an aldehyde in the presence of a mild reducing agent like sodium cyanoborohydride to yield secondary amines. rsc.org Another approach is the synthesis of acetamide (B32628) derivatives by reacting the amine with acetic anhydride under basic conditions. rsc.org

Furthermore, N-1-(2-aminoethylindazoles) have been synthesized starting from 2-methyl-3-nitroaniline, which proceeds through the formation of a 4-nitro-1H-indazole, followed by alkylation to get N-1-alkylated isomers and subsequent iron-mediated reduction to yield a diamine. sci-hub.se The synthesis of 6-substituted amino-1H-indazole derivatives has been explored for their potential as anticancer agents. researchgate.net

A general synthesis for tricyclic 6-amino-benzo[g]indazole derivatives involves the reduction of the corresponding 6-nitro derivatives. This reduction is typically achieved using iron powder in a mixture of ethanol (B145695) and water with hydrochloric acid at reflux. nih.govresearchgate.net

Preparation of Hydroxyindazole Derivatives

The synthesis of hydroxyindazole derivatives often involves multi-step sequences. One route to obtaining 1-methyl-3-substituted-amino-6-hydroxyindazoles has been documented. sci-hub.se Another example involves the synthesis of 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives. jmchemsci.com This process starts with a multi-substituted cyclohexanone (B45756) derivative which is treated with hydrazine hydrates in an acidic methanolic solution to form the tetrahydro-indazole scaffold. jmchemsci.com The presence of the hydroxyl group is confirmed by spectroscopic methods, such as an IR signal around 3346-3292 cm⁻¹. jmchemsci.com

Formation of Polyfunctionalized Indazole Scaffolds

The indazole core can be elaborated into more complex, polyfunctionalized heterocyclic systems. One such strategy involves the cascade reaction of 1H-indazol-3-amines with aromatic aldehydes and 3-oxo-3-arylpropanenitriles under metal-free conditions to afford pyrimido[1,2-b]indazole-3-carbonitrile derivatives. nih.gov This demonstrates the utility of the amino group on the indazole ring as a nucleophile for building fused ring systems.

Another approach to polyfunctional indazoles is through the rearrangement of isatin (B1672199) derivatives. A method has been reported for indazole synthesis via the unexpected rearrangement of various 7-nitroisatins when reacting with hydrazine hydrate, where the new pyrazole ring is formed through a direct metal-free C-H amination. researchgate.netresearchgate.net Furthermore, the synthesis of polyfunctional indazoles has been achieved via the intramolecular oxidative C-H amination mediated by Ag(I), which is effective for producing 3-substituted indazole motifs. nih.gov

Table 1: Synthesis of Substituted Aminoindazole Analogues

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-Nitroindazole | H₂, Pd/C (10 mol%), r.t., 4 h | 6-Aminoindazole | rsc.org |

| 6-Aminoindazole | Ketone or aldehyde, NaBH₃CN, AcOH, MeOH, 40°C, 4 h | N-Substituted-6-aminoindazole | rsc.org |

| 6-Nitro-benzo[g]indazole | Fe powder, HCl, EtOH:H₂O, reflux, 1 h | 6-Amino-benzo[g]indazole | nih.govresearchgate.net |

Reaction Mechanisms in Indazole Derivatization

Understanding the mechanisms of reactions involving the indazole scaffold is critical for controlling selectivity and optimizing reaction outcomes. The ambidentate nature of the indazole anion, with two reactive nitrogen atoms (N1 and N2), presents a significant challenge in regioselective functionalization. nih.gov

Mechanistic Investigations of N1-Substituted Indazole Formation

The regioselective alkylation of the 1H-indazole scaffold is a widely studied transformation. Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. beilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. beilstein-journals.org

A proposed mechanism for the regioselective N1-alkylation of indazoles using sodium hydride (NaH) in tetrahydrofuran (THF) suggests the formation of a sodium-indazole ion pair. nih.govbeilstein-journals.org It is hypothesized that the alkali metal cation plays a role in directing the alkylation to the N1 position. Disrupting this ion pair, for instance by adding a crown ether, can affect the regioselectivity. nih.gov Investigations using NaHMDS in THF or DMSO have also highlighted the role of tight and solvent-separated ion pairs in determining the regioselectivity of N-alkylation. beilstein-journals.org

Thermodynamic control can also be exploited to achieve high N1-selectivity. A developed methodology for N1-alkylation demonstrated high selectivity with no detectable N2-alkylated products upon completion. nih.govrsc.org Mechanistic studies suggested this selectivity arises from thermodynamic control, where an initial, potentially mixed, kinetic product distribution equilibrates to the more stable N1-isomer. nih.govrsc.org A proposed mechanism involves the reversible condensation of the indazole with an aldehyde to form aminal and enamine intermediates, with the N1-substituted product being the thermodynamically favored species. rsc.org The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info

Understanding Substituent Effects on Reactivity

Substituents on the indazole ring exert significant steric and electronic effects that influence the N1/N2 regioselectivity of alkylation. nih.govd-nb.info

Steric Effects: A substituent adjacent to a nitrogen atom can sterically hinder its approach by an electrophile. For example, the steric influence of adjacent substituents on N-alkylation regioselectivity is a known phenomenon in nitrogen-containing heterocycles. d-nb.info

Electronic Effects: The electronic nature of substituents can modulate the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can decrease the electron density of the ring system, affecting reactivity. For instance, studies on C-3 substituted indazoles showed that groups like carboxymethyl, tert-butyl, and carboxamide led to greater than 99% N1-regioselectivity under specific conditions (NaH in THF). nih.govbeilstein-journals.orgresearchgate.net Conversely, strongly electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, resulted in excellent N2-regioselectivity (≥ 96%). nih.govd-nb.inforesearchgate.net

The position of the substituent is also crucial. A Hammett plot analysis for the deprotonation equilibrium of indazolium cations indicated that substituents at the 5-, 6-, and 7-positions influence the reactivity. For example, a 6-NO₂ group is considered para to the N+(2)-H nitrogen, affecting the deprotonation equilibrium. chemrxiv.org The transmission of substituent effects can occur through conjugation within the bicyclic system. chemrxiv.org

Table 2: Effect of Substituents on N-Alkylation Regioselectivity of Indazoles

| Substituent Position | Substituent Group | Conditions | Predominant Isomer | Regioselectivity (N1:N2) | Reference |

|---|---|---|---|---|---|

| C3 | -CO₂Me, -tBu, -COMe, -CONH₂ | NaH, THF | N1 | >99% N1 | nih.govbeilstein-journals.orgresearchgate.net |

| C7 | -NO₂, -CO₂Me | NaH, THF | N2 | ≥96% N2 | nih.govd-nb.inforesearchgate.net |

| C3 | Unsubstituted | NaH, THF | N1 & N2 | 1:1.3 | d-nb.info |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Structural Determinants for Biological Efficacy

The biological efficacy of indazole derivatives is profoundly influenced by the nature and position of their substituents. The 1H-indazole tautomer is generally more stable and biologically relevant than the 2H-form. austinpublishinggroup.com The presence of specific functional groups, such as amino (-NH2) and hydroxyl (-OH) moieties, is crucial for establishing interactions with biological targets. These groups act as hydrogen bond donors and acceptors, enhancing the binding affinity of the molecule to the active sites of enzymes and receptors.

Positional Effects of Amino and Hydroxyl Groups on Bioactivity

The specific placement of functional groups on the indazole ring dramatically alters the compound's biological activity. Structure-activity relationship studies on various indazole series have demonstrated that the substitution pattern is a key determinant of efficacy.

4-Position: The presence of a hydroxyl or methoxy (B1213986) group at the C4-position has been shown to be particularly favorable for potency in certain classes of inhibitors, such as CC-chemokine receptor 4 (CCR4) antagonists. acs.orgnih.gov Research on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has also highlighted the importance of a large substituent at the 4-position for high activity. rsc.org

6-Position: In contrast to the 4-position, studies on CCR4 antagonists suggest that only small substituents are well-tolerated at the C5, C6, and C7 positions, with C6-substituted analogues often being preferred. acs.orgnih.gov This indicates that the 6-amino group in 6-Amino-4-hydroxy-1H-indazole likely plays a role in fine-tuning the molecule's interaction within a constrained binding pocket.

Other Positions: The importance of precise positioning is further underscored by studies showing that moving an amide group from the 4-position to the 3-position can completely eliminate inhibitory activity against certain targets. nih.gov Similarly, shifting a substituent from the N-1 to the N-2 position of the indazole ring can lead to a significant drop in potency. nih.gov

The combination of a hydroxyl group at the C4-position and an amino group at the C6-position suggests a specific pharmacophore model where the C4-hydroxyl acts as a key hydrogen-bonding anchor, while the C6-amino group provides a secondary interaction point or modulates the electronic properties of the ring system to enhance binding or improve pharmacokinetic properties.

Influence of Substituent Variations on Pharmacological Profiles

Systematic modification of the indazole scaffold has led to the discovery of compounds with diverse and highly potent pharmacological profiles. SAR studies have explored substitutions at nearly every position of the indazole ring.

For example, in the development of inhibitors for Polo-like kinase 4 (PLK4), a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized. The indazole core was identified as a crucial hinge-binding element. nih.gov In another study on anticancer agents, a series of 6-substituted aminoindazoles were designed and evaluated. The introduction of a methyl group at the C-3 position and an aryl group attached to the 6-amino function led to compounds with potent anti-proliferative activity. rsc.org

Research on FGFR1 kinase inhibitors showed that introducing larger alkoxy groups (ethoxy, isopropoxy) at the meta-position of a phenyl ring attached to the indazole core increased activity. The addition of a fluorine atom further enhanced potency. nih.gov

Below are interactive tables summarizing SAR findings from various studies on indazole derivatives.

| Compound | Substituent at C3 | Substituent at 6-Amino | IC₅₀ (µM) |

|---|---|---|---|

| 33 | -CH₃ | Cyclohexyl | > 10 |

| 34 | -CH₃ | Benzyl | 1.3 ± 0.5 |

| 36 | -CH₃ | 4-Fluorobenzyl | 0.4 ± 0.3 |

| 37 | -CH₃ | 4-(Trifluoromethyl)benzyl | 1.2 ± 0.2 |

| Compound | Substituent on Phenyl Ring | IC₅₀ (nM) |

|---|---|---|

| 14a | 3-Methoxyphenyl | 15 |

| 14b | 3-Ethoxyphenyl | 13.2 |

| 14c | 3-Isopropoxyphenyl | 9.8 |

| 14d | 5-Fluoro-3-methoxyphenyl | 5.5 |

These studies collectively demonstrate that even subtle changes to the substituents on the indazole ring can lead to dramatic shifts in potency and selectivity, highlighting the scaffold's tunability.

Rational Design Principles for Novel Indazole Derivatives

The development of novel indazole-based therapeutic agents increasingly relies on rational, structure-based design principles. nih.govmdpi.com Techniques such as molecular docking, virtual screening, and fragment-based drug design are employed to optimize the interaction between the indazole ligand and its biological target. mdpi.comnih.govtandfonline.com

The design process often begins by identifying the indazole core as a hinge-binder for a target kinase. nih.govtandfonline.com Molecular docking studies are then used to predict how different substituents will fit into the binding site and which functional groups can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues. nih.gov For example, fragment-based discovery combined with virtual screening has been used to identify initial indazole hits, which are then elaborated upon through chemical synthesis to improve potency and selectivity. mdpi.comnih.gov

A common strategy involves modifying a known indazole inhibitor to improve its properties. For instance, replacing a metabolically liable group with a more stable one, while ensuring the new group maintains or enhances binding affinity, is a key consideration. nih.gov The ultimate goal is to leverage the SAR data to design molecules with optimized efficacy, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation therapeutics based on the versatile indazole scaffold. nih.govnih.gov

Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

The indazole core, particularly when substituted at the 4 and 6 positions, has been the subject of extensive research for its ability to inhibit a range of enzymes critical to various biological pathways.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Derivatives of 4,6-substituted-1H-indazole have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. nih.govnih.gov Structure-activity relationship (SAR) studies indicate that the 1H-indazole scaffold is crucial for this inhibitory activity, with substituent groups at the 4- and 6-positions significantly influencing potency. acs.org One notable example from this series, compound 35 (a 4,6-substituted-1H-indazole derivative), demonstrated significant IDO1 inhibitory potency with an IC₅₀ value of 0.74 μM in enzymatic assays and 1.37 μM in HeLa cells. nih.gov This compound also showed dual inhibitory action against tryptophan 2,3-dioxygenase (TDO), a related enzyme. nih.govbohrium.com

IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway, which is responsible for the catabolism of the essential amino acid L-tryptophan. nih.gov By catalyzing the oxidation of L-tryptophan, IDO1 initiates a cascade that leads to the production of various metabolites collectively known as kynurenines. nih.gov The inhibition of IDO1 by compounds such as 4,6-substituted-1H-indazoles directly disrupts this pathway. This blockage prevents the conversion of tryptophan into kynurenine, leading to a decrease in kynurenine levels and an accumulation of tryptophan. nih.gov This modulation of the tryptophan-kynurenine balance is a primary consequence of IDO1 inhibition.

IDO1 is a heme-containing enzyme, and its catalytic activity depends on the iron atom within the heme group, which is in the reduced ferrous (Fe²⁺) state in the active enzyme. acs.org Molecular docking studies have elucidated the binding mechanism of 1H-indazole inhibitors. These models show that the indazole scaffold facilitates effective interactions with the ferrous ion of the heme group. acs.org Furthermore, the inhibitor positions itself within the enzyme's active site to interact with key amino acid residues in two hydrophobic pockets, designated as Pocket A and Pocket B. acs.org This dual interaction, involving direct binding to the heme iron and engagement with the surrounding hydrophobic pockets, is fundamental to the potent inhibitory activity of these compounds against IDO1. acs.org

Kinase Inhibition (e.g., Receptor Tyrosine Kinases, Serine/Threonine Kinases)

The amino-indazole scaffold is a recognized pharmacophore for developing inhibitors of various protein kinases. nih.gov Research has demonstrated that derivatives of this structure can selectively target the ATP-binding site of both receptor tyrosine kinases and serine/threonine kinases.

Specifically, 3-amino-1H-indazol-6-yl-benzamides have been designed as type II kinase inhibitors that target the 'DFG-out' conformation of the kinase activation loop. nih.gov This class of compounds has shown potent, single-digit nanomolar efficacy against kinases such as FLT3 and PDGFRα. nih.gov Additionally, other studies have identified 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov The substitution pattern on the indazole ring is critical for achieving high potency and selectivity against different kinases.

| Kinase Target | Indazole Derivative Class | Reported IC₅₀ / EC₅₀ |

|---|---|---|

| FGFR1 | 1H-Indazol-3-amine derivative (27a) | < 4.1 nM |

| FGFR2 | 1H-Indazol-3-amine derivative (27a) | 2.0 nM |

| FLT3 | 3-amino-1H-indazol-6-yl-benzamide (4) | 1 nM (EC₅₀) |

| c-Kit | 3-amino-1H-indazol-6-yl-benzamide (4) | 5 nM (EC₅₀) |

| PDGFRα (T674M mutant) | 3-amino-1H-indazol-6-yl-benzamide (4) | 7 nM (EC₅₀) |

| PLK4 | (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative (62b) | 0.029 μM |

Glycogen Synthase Kinase-3 Beta (GSK-3β) Modulation

The indazole scaffold has been successfully utilized to develop potent inhibitors of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in numerous cellular signaling pathways. nih.gov Various 1H-indazole-3-carboxamide and 5-substituted indazole derivatives have been reported as highly effective GSK-3β inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. sjctni.edutandfonline.com For instance, one novel 1H-indazole-3-carboxamide derivative demonstrated exceptional GSK-3β inhibitory activity with an IC₅₀ of 0.004 μM. tandfonline.com In silico studies have further supported the potential of new indazole derivatives as candidates for GSK-3β regulation. sjctni.eduresearchgate.net

DNA Gyrase Inhibition

Recent research has identified indazole derivatives as a novel class of inhibitors targeting bacterial DNA gyrase, a type II topoisomerase that is an essential enzyme for bacterial survival. nih.govacs.org This makes it a validated target for antibacterial agents. Specifically, these compounds act as inhibitors of the GyrB subunit, which contains the ATP-binding site. nih.govnih.gov By targeting the ATPase activity of GyrB, these indazole-based inhibitors prevent the supercoiling of DNA, which is crucial for DNA replication and repair, thereby exerting antibacterial effects. nih.gov Guided by structure-based drug design, certain indazole derivatives have been developed that show excellent enzymatic and antibacterial activity against important Gram-positive pathogens. acs.orgresearchgate.net

Rho Kinase (ROCK) Inhibition

There is no available scientific literature that has investigated or reported on the ability of 6-Amino-4-hydroxy-1H-indazole to inhibit Rho Kinase (ROCK) enzymes. The ROCK signaling pathway is a subject of interest in therapeutic research, and while various indazole derivatives have been explored as ROCK inhibitors, the specific activity of this compound in this context remains uncharacterized.

Phosphodiesterase Inhibition

Currently, no published studies have assessed the inhibitory effects of this compound on phosphodiesterase (PDE) enzymes. The PDE superfamily is a critical regulator of intracellular signaling, and its modulation is a key strategy in the treatment of various diseases. However, the potential for this compound to act as a PDE inhibitor has not been documented.

Acetylcholinesterase Inhibition

The inhibitory potential of this compound against acetylcholinesterase (AChE) has not been reported in the scientific literature. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions. Despite the exploration of a wide range of chemical scaffolds for AChE inhibition, the activity of this compound remains to be determined.

Enhancer of Zeste Homologue (EZH) Inhibition

There is no available research on the activity of this compound as an inhibitor of the Enhancer of Zeste Homologue 1 (EZH1) or Enhancer of Zeste Homologue 2 (EZH2). EZH1 and EZH2 are histone methyltransferases that play a crucial role in epigenetic regulation and are targets in cancer therapy. The interaction of this compound with these enzymes has not been a subject of published investigation.

Antimicrobial Research

Antibacterial Spectrum and Efficacy

A thorough review of scientific databases indicates a lack of studies on the antibacterial properties of this compound. Consequently, its spectrum of activity against various bacterial strains and its efficacy, typically measured by Minimum Inhibitory Concentration (MIC) values, are unknown.

Antifungal and Antitubercular Potential

There are no published findings on the potential of this compound as an antifungal or antitubercular agent. Research into novel compounds to combat fungal infections and tuberculosis is ongoing, but this particular indazole derivative has not been featured in such studies to date.

Anti-Inflammatory and Analgesic Properties

No studies were found that investigated the anti-inflammatory or analgesic properties of this compound. While other indazole derivatives have been evaluated for these effects, often through mechanisms involving the inhibition of inflammatory mediators, no such data exists for this specific compound. nih.gov

Immunomodulatory Effects

There is no available research on the immunomodulatory effects of this compound. The potential for this compound to modulate immune responses has not been explored in any published studies.

Cardiovascular System Modulation

No data has been published regarding the effects of this compound on the cardiovascular system. Investigations into its potential impact on cardiovascular parameters such as blood pressure, heart rate, or vascular tone are absent from the scientific literature. nih.gov

Central Nervous System (CNS) Activity

The activity of this compound within the central nervous system has not been the subject of any identified research. There are no studies reporting on its potential psychoactive, neuroprotective, or other CNS-related effects.

Computational and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Molecular docking studies on various indazole derivatives have revealed key interactions with the active sites of several protein kinases, which are important targets in cancer therapy. For instance, docking analyses of 3-substituted indazole derivatives with VEGFR2 kinase have shown that the indazole ring can form crucial hydrogen bonds with hinge region residues like Glu211 and Ala213. nih.gov The amino and hydroxyl groups of a molecule like 6-Amino-4-hydroxy-1H-indazole would be expected to form significant hydrogen bond interactions with the amino acid residues in a protein's binding pocket.

In a study on novel amide derivatives of indazole as inhibitors of Aurora kinases, molecular docking revealed that the indazole core binds to the hinge residues, while other parts of the molecules form hydrogen bonds with residues such as Lys141, Thr217, and Arg220. nih.gov Another study on indazole–pyrimidine-based derivatives targeting VEGFR-2 highlighted the importance of hydrophobic interactions, where alkyl or halogen substitutions influenced the binding potency. researchgate.net For a molecule like this compound, the aromatic indazole core could participate in π-π stacking or hydrophobic interactions with corresponding residues in the active site.

A representative table of ligand-target interactions for a hypothetical docking of an amino-hydroxy indazole derivative is presented below, based on common interactions observed in related studies.

| Interacting Residue | Interaction Type | Distance (Å) |

| GLU917 | Hydrogen Bond | 2.1 |

| CYS919 | Hydrogen Bond | 2.5 |

| ASP1046 | Hydrogen Bond | 2.3 |

| LEU840 | Hydrophobic | 3.8 |

| VAL899 | Hydrophobic | 4.1 |

This is a hypothetical data table for illustrative purposes.

Binding energy is a key metric obtained from molecular docking simulations that estimates the binding affinity between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction. Studies on various indazole derivatives have reported a range of binding energies depending on the specific substitutions and the protein target.

For example, in a study of indazole derivatives targeting VEGFR2 kinase, interaction energies were found to be in the range of -36.5 to -66.5 kcal/mol. nih.gov Another investigation of 3-carboxamide indazole derivatives docked against a renal cancer-related protein (PDB: 6FEW) identified compounds with high binding energies. nih.gov

The following table provides representative binding energy data for a selection of indazole derivatives from various studies to illustrate the typical values obtained.

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Indazole Derivative 1 | VEGFR-2 | -9.2 |

| Indazole Derivative 2 | Aurora Kinase A | -8.7 |

| Indazole Derivative 3 | c-Kit Tyrosine Kinase | -10.5 |

| Indazole Derivative 4 | Renal Cancer Target (6FEW) | -9.8 |

This data is compiled from studies on various indazole derivatives and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

2D-QSAR models use descriptors calculated from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. These models are computationally less intensive and easier to interpret than their 3D counterparts.

For indazole derivatives, 2D-QSAR studies have been employed to understand the relationship between their structural features and biological activities. These models often highlight the importance of descriptors related to molecular size, shape, lipophilicity, and electronic properties.

A hypothetical 2D-QSAR study on a series of indazole analogs might yield a model with the following key descriptors:

| Descriptor | Definition | Correlation to Activity |

| MolLogP | Logarithm of the partition coefficient between n-octanol and water | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| nRotB | Number of Rotatable Bonds | Negative |

| Wiener Index | A topological index related to molecular branching | Positive |

This is a hypothetical data table for illustrative purposes.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of molecules. These methods generate contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for biological activity.

A 3D-QSAR study on indazole derivatives targeting a specific protein might reveal the following insights from CoMFA and CoMSIA contour maps:

Steric Fields: Green contours would indicate regions where bulky substituents are favored, while yellow contours would suggest that steric hindrance is detrimental to activity.

Electrostatic Fields: Blue contours would highlight areas where electropositive groups enhance activity, whereas red contours would indicate regions where electronegative groups are preferred.

Hydrophobic Fields: Yellow contours could represent regions where hydrophobic groups are favorable, while white or grey contours might indicate areas where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours could indicate favorable regions for hydrogen bond donors and acceptors, respectively.

For a molecule like this compound, the amino and hydroxyl groups would likely be positioned in regions where hydrogen bond donor and acceptor features are favored.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a protein-ligand complex, the conformational changes that occur upon binding, and the detailed interactions between the ligand and the protein.

Studies on indazole derivatives have utilized MD simulations to assess the stability of the ligand-protein complexes predicted by molecular docking. nih.gov These simulations often involve analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD trajectory suggests that the complex is in a stable conformation.

For example, an MD simulation of a potent indazole derivative bound to a kinase showed that the complex remained stable throughout the simulation, with the key hydrogen bonding and hydrophobic interactions being maintained. nih.gov This stability is a crucial indicator of a potentially effective inhibitor. Analysis of the root-mean-square fluctuation (RMSF) can also highlight the flexibility of different regions of the protein upon ligand binding.

Ligand Stability and Conformational Dynamics

The stability of this compound as a ligand, particularly in biological systems, is intrinsically linked to its conformational dynamics. Molecular dynamics (MD) simulations are a key computational tool used to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred shapes (conformations) of this compound and the dynamics of its interaction with target proteins.

While specific MD simulation data for this compound is not extensively available in public literature, the methodology is well-established for similar indazole derivatives. Such simulations would typically involve placing the molecule in a solvated environment and observing its behavior over nanoseconds or even microseconds. The resulting trajectories would provide information on the rotational freedom of the amino and hydroxyl groups and the flexibility of the indazole ring system. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein, a key aspect of its potential as a therapeutic agent.

For instance, studies on other indazole-containing compounds have successfully employed MD simulations to assess the stability of ligand-protein complexes, demonstrating robust and consistent binding within the active sites of target proteins. These analyses provide invaluable insights into the molecular interactions that govern the biological activity of these compounds.

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Stability

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

In a theoretical study of various substituted indazoles, including 4-amino-1H-indazole and 4-hydroxy-1H-indazole, DFT calculations were performed to evaluate their electronic properties. dergipark.org.tr While a direct study on the 6-amino-4-hydroxy substituted variant is not available, the principles remain the same. The data from such a calculation would resemble the following illustrative table:

| Parameter | Calculated Value (Illustrative) |

|---|---|

| EHOMO (eV) | -5.25 |

| ELUMO (eV) | -0.89 |

| Energy Gap (ΔE) (eV) | 4.36 |

| Dipole Moment (Debye) | 3.12 |

These calculations would reveal how the electron-donating amino group and the electron-withdrawing (by induction) yet electron-donating (by resonance) hydroxyl group influence the electronic properties and stability of the indazole core.

Gauge-Invariant Atomic Orbitals (GIAO) for Spectroscopic Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. acs.orgnih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which can then be converted into chemical shifts (δ) that are directly comparable to experimental NMR data. nih.gov

For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for confirming the chemical structure of newly synthesized compounds and for assigning the signals in experimental spectra. The accuracy of GIAO calculations has been demonstrated for a variety of indazole derivatives, with good correlation between calculated and experimental chemical shifts. acs.orgnih.gov

A typical computational approach would involve geometry optimization of the molecule using a method like B3LYP/6-311++G(d,p), followed by the GIAO calculation of NMR shieldings at the same level of theory. acs.orgnih.gov The calculated shielding constants are then referenced against a standard, such as tetramethylsilane (TMS), to obtain the chemical shifts.

An illustrative data table of predicted versus experimental chemical shifts for a related indazole derivative is shown below to demonstrate the utility of this method.

| Atom | Calculated ¹³C Chemical Shift (ppm) (Illustrative) | Experimental ¹³C Chemical Shift (ppm) (Illustrative) |

|---|---|---|

| C3 | 135.2 | 134.8 |

| C3a | 121.5 | 120.9 |

| C4 | 148.9 | 148.5 |

| C5 | 110.3 | 109.7 |

| C6 | 140.1 | 139.6 |

| C7 | 115.8 | 115.2 |

| C7a | 142.3 | 141.8 |

Such computational spectroscopic data is indispensable for the structural elucidation and characterization of novel indazole compounds.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 6-Amino-4-hydroxy-1H-indazole, various NMR techniques are utilized to map out its proton and carbon frameworks, investigate the presence of tautomers, and establish connectivity between atoms.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂), hydroxyl (-OH), and indazole N-H protons.

The aromatic region would likely display signals for the protons at the C5 and C7 positions of the indazole ring. The chemical shifts of these protons are influenced by the electronic effects of the amino and hydroxyl substituents. The proton at C7 would likely appear as a doublet, coupled to the proton at C5. Similarly, the proton at C5 would also be a doublet. The proton at C3 in the pyrazole (B372694) ring is expected to appear as a singlet.

The protons of the amino group (-NH₂) and the hydroxyl group (-OH) are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-3 | ~8.0 | Singlet (s) |

| H-5 | ~6.5 - 7.0 | Doublet (d) |

| H-7 | ~7.0 - 7.5 | Doublet (d) |

| -NH₂ | Variable (broad) | Singlet (s) |

| -OH | Variable (broad) | Singlet (s) |

| N-H | >10 (broad) | Singlet (s) |

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The spectrum for this compound would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of these carbons are indicative of their chemical environment and hybridization.

The carbon atoms attached to the electron-donating amino and hydroxyl groups (C4 and C6) would be expected to be shielded and appear at higher fields (lower ppm values) compared to unsubstituted aromatic carbons. Conversely, the carbons adjacent to the nitrogen atoms of the pyrazole ring (C3, C3a, and C7a) would be deshielded and appear at lower fields.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-3 | ~130 - 135 |

| C-3a | ~120 - 125 |

| C-4 | ~140 - 145 (hydroxyl-bearing) |

| C-5 | ~100 - 105 |

| C-6 | ~145 - 150 (amino-bearing) |

| C-7 | ~110 - 115 |

| C-7a | ~135 - 140 |

Multinuclear NMR (e.g., ¹⁴N, ¹⁵N) for Tautomerism and Heteroatom Analysis

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. jmchemsci.com While the 1H-tautomer is generally more stable, the position of the N-H proton can be definitively determined using multinuclear NMR, particularly ¹⁵N NMR. acs.orgnih.gov The chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment. By comparing the experimental ¹⁵N NMR chemical shifts with those predicted for the different tautomers through computational methods like Gauge-Invariant Atomic Orbital (GIAO) calculations, the predominant tautomer in solution can be identified. acs.orgnih.gov

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals.

COSY: A ¹H-¹H COSY spectrum would show cross-peaks between scalar-coupled protons. For this compound, a cross-peak would be expected between the protons at C5 and C7, confirming their adjacent positions on the benzene (B151609) ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₇N₃O), the expected monoisotopic mass is approximately 149.0589 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 149. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For instance, LC-MS data for the related compound 1H-Indazol-6-amine (C₇H₇N₃) shows a precursor ion [M+H]⁺ at an m/z of 134.0712. nih.gov A similar ionization behavior would be expected for this compound, yielding an [M+H]⁺ ion at approximately m/z 150.0667 in positive ion mode ESI-MS.

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for indazoles involve the loss of small molecules such as HCN or N₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-N, C=C, and aromatic C-H bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| N-H (indazole) | 3100 - 3500 (broad) | Stretching |

| N-H (amine) | 3300 - 3500 (two bands) | Asymmetric and Symmetric Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O | 1000 - 1260 | Stretching |

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. The characteristic double peak for the primary amine N-H stretches would also be expected in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structures of several (1H-indazol-1-yl)methanol derivatives have been successfully determined, providing insights into their solid-state conformations and intermolecular interactions, such as hydrogen bonding. nih.gov The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be elucidated.

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would be expected to reveal key structural features. The intramolecular hydrogen bonding between the 4-hydroxy group and the amino group at position 6, as well as the planarity of the bicyclic indazole ring system, could be confirmed. Furthermore, the packing of the molecules in the crystal lattice, dictated by intermolecular hydrogen bonds involving the amino, hydroxyl, and indazole nitrogen atoms, would be elucidated.

Below is an illustrative table of the kind of crystallographic data that would be generated for this compound, based on data for other small organic molecules.

| Parameter | Hypothetical Data for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

Note: The data in this table is hypothetical and serves to illustrate the output of an X-ray crystallography experiment.

Chromatographic Techniques for Purity and Separation (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for assessing the purity of pharmaceutical intermediates and active compounds. While a specific, validated HPLC method for this compound is not detailed in the reviewed literature, methods for closely related compounds provide a strong basis for its analysis.

For example, a reverse-phase (RP) HPLC method has been developed for the separation of 1H-Indazole, 5,6-diamino-. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such a method would likely be effective for this compound as well, allowing for the separation of the main compound from starting materials, by-products, and degradation products. The retention time of the compound would be a key identifier, while the peak area would be used to determine its purity.

A typical HPLC method for the purity analysis of this compound could be configured as follows:

| Parameter | Typical Conditions |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development for the analysis of an aromatic amine compound like this compound.

The purity of commercially available related compounds, such as 6-Aminoindazole, is often determined by HPLC to be greater than 98%. chemicalbook.com This level of purity is crucial for its use in further chemical synthesis and biological studies.

Immunoblotting for Protein Expression Studies

Immunoblotting, commonly known as Western blotting, is a widely used technique in molecular biology to detect specific proteins in a sample. It is not a method for the direct analytical characterization of a small molecule like this compound. Instead, immunoblotting would be employed to investigate the biological effects of this compound on cellular processes by measuring changes in the expression levels of target proteins.

For instance, if this compound were being investigated as a potential kinase inhibitor, researchers would treat cultured cells with the compound and then perform immunoblotting to assess the phosphorylation status of the target kinase or its downstream substrates. The general procedure involves separating proteins from cell lysates by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

The potential application of immunoblotting in research involving this compound is summarized in the table below:

| Research Question | Experimental Approach |

| Does this compound inhibit a specific signaling pathway? | Treat cells with varying concentrations of the compound. Lyse the cells and perform immunoblotting for key proteins in the pathway (e.g., phosphorylated and total forms of a kinase). A decrease in the phosphorylated protein would indicate inhibition. |

| Does this compound induce apoptosis? | Treat cells with the compound for different time points. Perform immunoblotting for markers of apoptosis, such as cleaved caspase-3 or PARP. An increase in the cleaved forms of these proteins would suggest the induction of apoptosis. |

| Does this compound affect the expression of a particular protein? | Following treatment of cells with the compound, perform immunoblotting using an antibody specific for the protein of interest. Quantify the protein bands to determine if the compound causes an increase or decrease in its expression level. |

Note: This table illustrates how immunoblotting can be used to study the biological activity of a chemical compound, not to characterize the compound itself.

Future Research Directions and Untapped Potential

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to unlocking the potential of 6-Amino-4-hydroxy-1H-indazole. While classical methods for indazole synthesis exist, future research will likely focus on modern, more efficient strategies that allow for precise control over regioselectivity and functional group tolerance. benthamscience.com

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like palladium- or copper-catalyzed C-H amination and C-N bond formation could be adapted to construct the indazole core from appropriately substituted aniline or hydrazone precursors. nih.govresearchgate.net A potential route could involve the cyclization of an ortho-haloaryl N-sulfonylhydrazone, a method known for its versatility. nih.gov

[3+2] Cycloaddition Reactions: The reaction of diazomethanes with benzynes is a known, albeit often complex, route to indazoles. nih.gov Future work could focus on developing regioselective cycloaddition strategies using a pre-functionalized benzyne precursor bearing the required amino and hydroxyl (or protected) groups.

Flow Chemistry and Photochemistry: These advanced technologies could offer improved yields, reduced reaction times, and enhanced safety profiles for multi-step syntheses. nih.gov A continuous-flow process could be designed to handle potentially unstable intermediates, streamlining the production of the target compound.

| Potential Synthetic Strategy | Description | Key Advantage | Reference |

| Intramolecular C-H Amination | Cyclization of arylhydrazones mediated by a metal catalyst (e.g., Silver(I)). | High efficiency for constructing the 1H-indazole core. | pnrjournal.com |

| Cu/Pd-Catalyzed Cyclization | Cyclization of o-haloaryl N-sulfonylhydrazones using copper or palladium catalysts. | Tolerates a wide range of functional groups. | nih.gov |

| Reductive Cyclization | Organophosphorus-mediated reductive cyclization of substituted benzamidines. | Provides a direct route to amino-functionalized indazoles. | nih.gov |

Development of Advanced Derivatization Strategies

The this compound molecule possesses three key sites for derivatization: the 6-amino group, the 4-hydroxy group, and the N1/N2 positions of the pyrazole (B372694) ring. A systematic exploration of these sites is crucial for developing structure-activity relationships (SAR) and optimizing the compound for specific biological targets.

Derivatization of the 6-Amino Group: The primary amine can be readily converted into a wide array of functional groups, including amides, sulfonamides, and secondary or tertiary amines through reductive amination. This position is critical, as SAR studies on other indazoles have shown that substituents at the 6-position can significantly influence biological activity. nih.gov

Modification of the 4-Hydroxy Group: The hydroxyl group can be transformed into ethers or esters to modulate the compound's polarity, hydrogen-bonding capacity, and pharmacokinetic properties. The presence of a substituent at the 4-position has been shown to be crucial for the inhibition of certain enzymes like IDO1 in related indazole scaffolds. nih.gov

N-Functionalization of the Indazole Core: The pyrazole ring's nitrogen atoms (N1 and N2) are common sites for alkylation or arylation. This modification can prevent tautomerization and is known to be a key factor in orienting the molecule within a target's binding pocket, often enhancing potency and selectivity. pnrjournal.com

| Derivatization Site | Potential Reaction | Purpose | Example Reagent |

| 6-Amino Group | Acylation | Introduce diverse substituents, explore SAR. | Acid chlorides, Anhydrides |

| 4-Hydroxy Group | Etherification (e.g., Williamson synthesis) | Modulate polarity and hydrogen bonding. | Alkyl halides |

| Pyrazole Nitrogen (N1/N2) | N-Alkylation | Improve metabolic stability and target engagement. | Alkyl halides, Michael acceptors |

Identification of New Biological Targets and Pathways

The indazole scaffold is a proven pharmacophore that interacts with a wide range of biological targets. nih.gov Future research on this compound and its derivatives should involve broad-spectrum screening to identify novel activities, followed by targeted assays based on the known pharmacology of related compounds.

Potential biological targets include:

Protein Kinases: Many indazole-containing drugs are kinase inhibitors. pnrjournal.com Derivatives of this compound could be screened against kinase panels, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases, which are implicated in various cancers. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is an important target in cancer immunotherapy. The indazole structure serves as a bioisostere of indole, the natural substrate for IDO1. nih.gov The specific substitution pattern of this compound may offer unique interactions within the IDO1 active site.

Serotonin (5-HT) Receptors: The indazole core is present in Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea. pnrjournal.com The structural similarity of the 4-hydroxy and 6-amino groups to the 5-hydroxy and aminoethyl groups of serotonin suggests potential activity at various 5-HT receptors. wikipedia.org

Histone Deacetylases (HDACs): Abnormal HDAC function is linked to cancer, and indazole derivatives have been investigated as potential HDAC inhibitors. nih.gov

Integration of Advanced Computational Modeling for Drug Discovery

In silico methods are indispensable tools for accelerating drug discovery by predicting molecular interactions and properties, thereby guiding synthetic efforts. researchgate.net

Molecular Docking: Virtual screening of a library of this compound derivatives against the crystal structures of known biological targets (e.g., kinases, HDACs) can identify promising candidates and predict their binding modes. This can help prioritize which derivatives to synthesize and test. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained, QSAR models can be developed to correlate specific structural features of the derivatives with their biological activity. These models can then be used to predict the potency of yet-to-be-synthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interactions predicted by docking studies and helping to understand the molecular basis of a compound's activity. researchgate.net

Application in Chemical Probe Development

A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein or pathway in a biological system. Should a derivative of this compound demonstrate high selectivity for a particular target, it could be developed into a valuable chemical probe.

The development process would involve:

Optimization for Potency and Selectivity: Further derivatization and biological testing would be performed to create a compound with sub-micromolar potency and high selectivity for its target over other related proteins.

Attachment of Functional Handles: The amino or hydroxyl groups provide convenient points for attaching reporter tags (e.g., fluorescent dyes, biotin) or reactive groups (for covalent labeling) with minimal disruption to the core pharmacophore.

Validation in Biological Systems: The resulting probe would be used in cell-based assays to confirm that it engages the intended target and to explore the biological consequences of modulating that target's activity. The development of such probes could lead to new insights into disease mechanisms and the identification of novel therapeutic strategies. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Amino-4-hydroxy-1H-indazole, and what are their critical optimization parameters?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions starting from substituted indazole precursors. For example, nitration followed by selective reduction or hydroxylation via nucleophilic substitution can introduce functional groups. Key reagents include hydrogen peroxide (oxidation), sodium borohydride (reduction), and controlled pH/temperature conditions to avoid side reactions . Yield optimization often requires monitoring reaction kinetics and using protecting groups to prevent undesired ring-opening or polymerization .

Q. How is crystallographic characterization performed for this compound derivatives, and what software is recommended for structural refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection involves mounting crystals on a diffractometer, followed by phase determination using direct methods. The SHELX suite (e.g., SHELXL) is widely used for refining structures due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data . Hydrogen bonding patterns and π-π stacking interactions can be visualized using programs like Mercury or Olex2.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what exchange-correlation functionals are most accurate?

- Methodological Answer : DFT calculations using hybrid functionals like B3LYP or the Becke three-parameter exchange-correlation functional (incorporating exact exchange terms) provide reliable predictions of molecular orbitals, ionization potentials, and electron affinity . Basis sets such as 6-311++G(d,p) are recommended for geometry optimization. Experimental validation via UV-Vis spectroscopy or cyclic voltammetry is critical to confirm computed HOMO-LUMO gaps .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in biological assays (e.g., IC₅₀ values) may arise from differences in cell lines, assay conditions, or purity. Triangulate data by:

- Repeating assays under standardized conditions (e.g., fixed pH, temperature).

- Validating compound purity via HPLC or NMR.

- Cross-referencing with structural analogs to identify SAR trends (e.g., substituent effects on receptor binding) .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

- Methodological Answer : Regioselectivity is controlled via directing groups or catalytic systems. For example:

- Pd-catalyzed C-H activation using directing groups like pyridine or amides.

- Enzymatic hydroxylation to target specific positions under mild conditions.

- Computational docking studies to prioritize functional groups that enhance binding affinity to target proteins (e.g., kinases) .

Methodological Considerations

- Data Triangulation : Combine computational (DFT, molecular docking), spectroscopic (NMR, IR), and biological (in vitro assays) data to validate hypotheses .

- Reproducibility : Document reaction conditions (solvent, catalyst, temperature) meticulously, as minor variations can significantly alter outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.